3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system attached to a benzonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with benzyl halides or similar electrophiles. One common method includes a two-step one-pot reaction where 2-aminopyridine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with benzyl halides to yield the desired product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives like amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting its antitumor effects. Additionally, it can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile: Known for its broad pharmacological activities.
3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group, used in different therapeutic applications.
3-(Imidazo[1,2-a]pyridin-2-yl)benzamide: Contains an amide group, showing different biological activities.
Uniqueness
This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine and benzonitrile moieties, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C14H9N3 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyridin-2-ylbenzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)13-10-17-7-2-1-6-14(17)16-13/h1-8,10H |
InChI Key |
NWZPGJRUBPGLQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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